molecular formula C21H19ClN2O6 B3557136 METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE

METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE

Cat. No.: B3557136
M. Wt: 430.8 g/mol
InChI Key: NILNIUDXLTZPOM-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the formation of the amido and benzoate groups. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-(2-chlorophenyl)acetate: This compound has a similar chlorophenyl group but lacks the oxazole and amido functionalities.

    Methyl 2-(3-chlorophenyl)prop-2-enoate: This compound also contains a chlorophenyl group but differs in the presence of a propenoate group instead of the oxazole and amido groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O6/c1-11-18(19(24-30-11)12-7-5-6-8-14(12)22)20(25)23-15-10-17(28-3)16(27-2)9-13(15)21(26)29-4/h5-10H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILNIUDXLTZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 2
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METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 3
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METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]-4,5-DIMETHOXYBENZOATE

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